molecular formula C18H17ClN2O2 B11159140 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11159140
M. Wt: 328.8 g/mol
InChI Key: KVSYRJTZQONJED-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Acylation: The chlorinated indole is then acylated with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 4-position of the indole can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Lacks the chloro group at the 4-position.

    2-(4-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Contains a bromo group instead of a chloro group.

    2-(4-chloro-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide: Contains a methyl group instead of a methoxy group.

Uniqueness

The presence of the chloro group at the 4-position and the methoxybenzyl group in 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide may confer unique chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-14-7-5-13(6-8-14)11-20-18(22)12-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

KVSYRJTZQONJED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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